molecular formula C8H11ClN4O2 B1422522 2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1178226-80-6

2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No. B1422522
M. Wt: 230.65 g/mol
InChI Key: ZTIOYSXHZJPUTH-UHFFFAOYSA-N
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Description

“2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide” is a chemical compound with the molecular formula C8H11ClN4O2 and a molecular weight of 230.65 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide” consists of a pyrazole ring attached to a methylcarbamoyl group and a chloroacetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide” include a molecular weight of 230.65 . Unfortunately, specific information about its boiling point, solubility, and other physical and chemical properties is not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazole derivatives, including compounds structurally related to "2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide," are synthesized through various chemical processes. These derivatives are recognized for their wide-ranging biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis often involves condensation followed by cyclization or multicomponent reactions (MCRs), under different conditions including microwave irradiation, providing a convenient strategy for annelating heterocyclic systems with pyrazoles. This has been extensively studied to design more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Biological Effects and Application Potential

The biological activities of acetamide and formamide derivatives have been the subject of numerous studies. For instance, research on the biological effects of these compounds, including their mono and dimethyl derivatives, has significantly contributed to understanding their environmental toxicology and potential biological consequences of exposure in humans. This body of research provides valuable insights into the environmental and health impacts of chemical exposure, guiding the safe use and regulatory oversight of these compounds (Kennedy, 2001).

Environmental Impact and Safety

Research on the occurrence, fate, and behavior of parabens in aquatic environments, as well as the synthesis and bioevaluation of novel pyrazole derivatives by different methods, highlight the environmental persistence and potential ecological impacts of these compounds. Studies suggest that despite wastewater treatments, parabens and related compounds are ubiquitous in surface water and sediments, reflecting continuous introduction into the environment and raising concerns about their biodegradability and the formation of more stable and persistent chlorinated by-products (Haman et al., 2015).

properties

IUPAC Name

2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O2/c1-10-8(15)5-13-4-6(3-11-13)12-7(14)2-9/h3-4H,2,5H2,1H3,(H,10,15)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIOYSXHZJPUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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